molecular formula C18H26NO2P B15210321 Phosphine, dicyclohexyl(4-nitrophenyl)- CAS No. 40438-56-0

Phosphine, dicyclohexyl(4-nitrophenyl)-

Cat. No.: B15210321
CAS No.: 40438-56-0
M. Wt: 319.4 g/mol
InChI Key: YHZDWCGOKROHDQ-UHFFFAOYSA-N
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Description

Significance of Ligand Steric and Electronic Tuning in Transition Metal Catalysis

The effectiveness of a transition metal catalyst is profoundly dependent on the properties of its coordinated ligands. For phosphines, two primary characteristics can be systematically adjusted or "tuned": steric properties and electronic properties. fiveable.meopenochem.org This tunability allows for the rational design of catalysts tailored for specific chemical reactions, enhancing reaction rates, improving yields, and controlling selectivity. fiveable.me

Steric Tuning refers to modifying the physical size and bulk of the ligand. This is often quantified by the Tolman cone angle, a measure of the solid angle occupied by the ligand at the metal center. openochem.org Bulky substituents, like the cyclohexyl groups in Dicyclohexyl(4-nitrophenyl)phosphine, create a sterically hindered environment around the metal. This can have several beneficial effects:

It can promote reductive elimination, a key step in many catalytic cycles. alfa-chemistry.com

It can prevent catalyst deactivation through pathways like the formation of inactive bimetallic species. ucla.edu

It can influence the regioselectivity and stereoselectivity of a reaction by controlling how substrates approach the metal center. openochem.org

Electronic Tuning involves altering the electron-donating or electron-withdrawing nature of the ligand. This is influenced by the electronegativity of the substituents on the phosphorus atom. libretexts.org

Electron-donating groups (e.g., alkyls like cyclohexyl) increase the electron density on the phosphorus atom, making the ligand a stronger σ-donor. This, in turn, makes the coordinated metal center more electron-rich, which can enhance its reactivity in processes like oxidative addition. openochem.orgalfa-chemistry.com

Electron-withdrawing groups (e.g., aryl groups with electronegative substituents like the 4-nitrophenyl group) decrease the electron density on the phosphorus. openochem.orglibretexts.org These "electron-poor" or "electron-deficient" ligands make the metal center more electrophilic. semanticscholar.orgresearchgate.net This property can be advantageous for certain catalytic steps, such as making the metal more susceptible to nucleophilic attack or facilitating C-H bond activation in direct arylation reactions. semanticscholar.org

The electronic effect of a phosphine (B1218219) ligand can be experimentally estimated using methods like measuring the C-O stretching frequency (νCO) of corresponding nickel-carbonyl complexes, a technique developed by Tolman. libretexts.org Computational methods, such as quantifying the minimum electrostatic potential (Vmin), are also used. ucla.edumanchester.ac.uk It is crucial to recognize that steric and electronic effects are often interrelated; changes made to alter one property can inadvertently influence the other. manchester.ac.uk

Research Rationale for Dicyclohexyl(4-nitrophenyl)phosphine as a Multifaceted Ligand

The specific molecular architecture of Dicyclohexyl(4-nitrophenyl)phosphine provides a clear rationale for its investigation as a specialized ligand in catalysis. It is designed to simultaneously exhibit significant steric bulk and strong electron-deficient characteristics.

The two cyclohexyl groups confer a large steric profile, comparable to the widely used tricyclohexylphosphine (B42057) (PCy₃). This bulk is expected to stabilize the catalyst and influence selectivity. In contrast, the 4-nitrophenyl group is a powerful electron-withdrawing moiety. The nitro group (-NO₂) pulls electron density away from the phenyl ring and, consequently, from the phosphorus atom. This makes the ligand a significantly weaker electron donor than phosphines bearing alkyl or simple aryl groups.

This combination of properties makes Dicyclohexyl(4-nitrophenyl)phosphine an intriguing candidate for catalytic reactions where an electron-deficient metal center is beneficial. semanticscholar.org Research into electron-poor phosphine ligands has demonstrated their ability to improve selectivity in reactions like the semihydrogenation of alkynes and to enable challenging direct arylation reactions of heterocycles with less reactive aryl halides. semanticscholar.orgacs.org The rationale is that a more electrophilic palladium center, for example, can facilitate the crucial C-H bond cleavage step in direct arylation pathways. semanticscholar.org Therefore, the study of Dicyclohexyl(4-nitrophenyl)phosphine is driven by the goal of harnessing the synergistic effects of its pronounced steric hindrance and distinct electronic deficiency to develop novel and more efficient catalytic systems.

Physicochemical Properties of Dicyclohexyl(4-nitrophenyl)phosphine

PropertyValueReference
CAS Number 40438-56-0 nist.gov
Molecular Formula C₁₈H₂₆NO₂P nist.gov
Molecular Weight 319.38 g/mol nist.gov
Appearance Solid
Ionization Energy 8.39 eV nist.gov

Qualitative Comparison of Related Dicyclohexylphosphine (B1630591) Ligands

Compound NameSubstituent on Phenyl RingExpected Electronic Effect
Dicyclohexyl(4-nitrophenyl)phosphine-NO₂ (Nitro)Strongly Electron-Withdrawing
Dicyclohexyl(phenyl)phosphine-H (Hydrogen)Neutral / Weakly Withdrawing
Dicyclohexyl(4-(N,N-dimethylamino)phenyl)phosphine-N(CH₃)₂ (Dimethylamino)Strongly Electron-Donating

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40438-56-0

Molecular Formula

C18H26NO2P

Molecular Weight

319.4 g/mol

IUPAC Name

dicyclohexyl-(4-nitrophenyl)phosphane

InChI

InChI=1S/C18H26NO2P/c20-19(21)15-11-13-18(14-12-15)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h11-14,16-17H,1-10H2

InChI Key

YHZDWCGOKROHDQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Coordination Chemistry of Dicyclohexyl 4 Nitrophenyl Phosphine

Fundamental Principles of Metal-Phosphine Bondinglibretexts.org

The bond between a transition metal and a phosphine (B1218219) ligand like dicyclohexyl(4-nitrophenyl)phosphine is primarily understood through the Dewar-Chatt-Duncanson model. This model describes the bonding as a synergistic process involving two main components: sigma (σ) donation from the phosphine to the metal and pi (π) acceptance by the phosphine from the metal. libretexts.org

Phosphine ligands are classic examples of L-type ligands that donate two electrons to a metal center. wikipedia.org The primary bonding interaction is the donation of the phosphorus atom's lone pair of electrons into an empty orbital on the metal, forming a sigma (σ) bond. ilpi.com The strength of this σ-donation is influenced by the nature of the substituents on the phosphorus atom. libretexts.org In the case of dicyclohexyl(4-nitrophenyl)phosphine, the two cyclohexyl groups are alkyl substituents, which are generally considered to be electron-donating, thus enhancing the σ-donor capacity of the phosphine.

In addition to σ-donation, phosphine ligands can act as π-acceptors. wikipedia.org This π-acceptance, or back-bonding, involves the transfer of electron density from filled d-orbitals on the metal into empty orbitals on the phosphine ligand. ilpi.com It is now widely accepted that the primary acceptor orbitals are the antibonding σ* orbitals of the phosphorus-carbon bonds, rather than the phosphorus 3d orbitals. wikipedia.orgumb.edu The extent of π-acidity is dependent on the electronegativity of the substituents on the phosphorus atom. umb.edu Electronegative groups lower the energy of the σ* orbitals, making them better π-acceptors. ilpi.comumb.edu

The steric bulk of a phosphine ligand plays a crucial role in its coordination chemistry, influencing the number of ligands that can bind to a metal center and the reactivity of the resulting complex. libretexts.orgilpi.com The most common metric used to quantify the steric hindrance of a phosphine ligand is the Tolman cone angle (θ). libretexts.org This angle is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand. libretexts.orgoxfordsciencetrove.com

The electronic properties of a phosphine ligand significantly affect the strength and nature of the metal-ligand bond. These properties are largely determined by the inductive and resonance effects of the substituents on the phosphorus atom. The electronic effect of a phosphine ligand is often quantified by the Tolman electronic parameter (χ), which is determined by measuring the A1 C-O stretching frequency of a nickel tricarbonyl complex, [Ni(CO)3L]. manchester.ac.uk

Formation and Stability of Transition Metal Complexes with Dicyclohexyl(4-nitrophenyl)phosphinelibretexts.orgrsc.org

Dicyclohexyl(4-nitrophenyl)phosphine readily forms complexes with a variety of transition metals, particularly those from the late transition series. The formation of these complexes typically involves the reaction of the phosphine with a suitable metal precursor, such as a metal halide or a complex with labile ligands. wikipedia.org The stability of the resulting complexes is a function of the synergistic σ-donation and π-acceptance bonding, as well as the steric environment created by the ligands.

Palladium complexes are of significant interest due to their extensive applications in catalysis. nih.gov Dicyclohexyl(4-nitrophenyl)phosphine, with its specific steric and electronic profile, can be used to synthesize a range of palladium(0) and palladium(II) complexes. The formation of these complexes often involves the displacement of other ligands from palladium precursors. rsc.org

The electron-poor nature of dicyclohexyl(4-nitrophenyl)phosphine can be advantageous in certain palladium-catalyzed reactions. For example, electron-deficient phosphine ligands have been shown to be effective in the direct arylation of heterocycles. semanticscholar.org The increased electrophilicity of the palladium center in complexes with electron-poor phosphines can facilitate key steps in catalytic cycles, such as C-H bond activation. Furthermore, studies on the semihydrogenation of alkynes using palladium on carbon catalysts have shown that the addition of electron-poor phosphines can significantly enhance the selectivity of the reaction. acs.org The stability of palladium complexes with this phosphine is influenced by the strong metal-ligand bond resulting from the combination of moderate σ-donation and strong π-backbonding.

Table 1: Properties of Dicyclohexyl(4-nitrophenyl)phosphine and Related Ligands

Compound NameMolecular FormulaMolar Mass (g/mol)
Phosphine, dicyclohexyl(4-nitrophenyl)-C18H26NO2P319.38
Dicyclohexylphenylphosphine (B1293621)C18H27P274.4

Rhodium complexes are also widely used in catalysis, particularly for reactions such as hydrogenation and hydroformylation. snnu.edu.cn The coordination of dicyclohexyl(4-nitrophenyl)phosphine to rhodium centers can lead to the formation of stable complexes with well-defined geometries. The steric bulk of the dicyclohexyl groups can create a specific coordination environment around the rhodium atom, influencing the accessibility of substrates and the selectivity of catalytic transformations. manchester.ac.uk

The electronic properties of the nitrophenyl group can modulate the reactivity of the rhodium center. The electron-withdrawing nature of this group can make the rhodium center more electrophilic, which can be beneficial for certain catalytic steps. For example, in C-H activation reactions, a more electrophilic metal center can facilitate the cleavage of C-H bonds. nih.gov Research has shown that the steric and electronic properties of phosphine ligands are critical in tuning the performance of rhodium catalysts. nih.gov While specific studies on rhodium complexes of dicyclohexyl(4-nitrophenyl)phosphine are not detailed in the provided search results, the general principles of rhodium-phosphine coordination chemistry suggest that this ligand would form stable and catalytically relevant complexes. snnu.edu.cn

Ruthenium Complexes

Other Transition Metal Systems (e.g., Nickel, Iridium, Gold)

Similarly, a comprehensive survey of available chemical databases and literature reveals a notable lack of specific studies on the coordination complexes of dicyclohexyl(4-nitrophenyl)phosphine with nickel, iridium, and gold. The coordination chemistry of these metals with other phosphine ligands is extensive. For instance, nickel-phosphine complexes are crucial in cross-coupling reactions, iridium-phosphine complexes are renowned for their role in catalysis, and gold-phosphine complexes have applications in medicine and materials science. However, the specific interactions and resulting molecular architectures with dicyclohexyl(4-nitrophenyl)phosphine remain an unexplored area of research.

Spectroscopic and Structural Characterization of Dicyclohexyl(4-nitrophenyl)phosphine Metal Complexes

The characterization of metal complexes is fundamental to understanding their bonding, structure, and reactivity. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P, ¹H, ¹³C)

Due to the absence of synthesized and isolated metal complexes of dicyclohexyl(4-nitrophenyl)phosphine in the accessible scientific literature, there is no available NMR spectroscopic data (³¹P, ¹H, ¹³C) for such compounds. For hypothetical complexes, one would expect the ³¹P NMR chemical shift to be a key diagnostic tool, providing information about the coordination of the phosphine to the metal center. A significant downfield shift upon coordination is typically observed. ¹H and ¹³C NMR spectroscopy would further elucidate the structure of the complex by showing the chemical environment of the cyclohexyl and nitrophenyl groups.

Other Spectroscopic Probes (e.g., UV-Vis, IR, Mass Spectrometry)

There is no reported data from other spectroscopic techniques such as UV-Vis, IR, or mass spectrometry for metal complexes of dicyclohexyl(4-nitrophenyl)phosphine. Infrared (IR) spectroscopy could be used to probe the coordination of the phosphine ligand and to observe the characteristic stretching frequency of the nitro group, which might shift upon coordination. UV-Vis spectroscopy would provide information about the electronic transitions within the complex. High-resolution mass spectrometry would be essential for confirming the molecular weight and composition of any synthesized complexes.

Investigating Ligand Exchange and Complex Speciation in Catalytic Systems

The study of ligand exchange and complex speciation is crucial for understanding the mechanisms of catalytic reactions. However, without established catalytic systems involving dicyclohexyl(4-nitrophenyl)phosphine metal complexes, there is no research to report in this area. Investigations into ligand exchange rates and the identification of different species present in a catalytic cycle would be contingent on the successful synthesis and characterization of such complexes and the discovery of their catalytic applications.

Catalytic Applications of Dicyclohexyl 4 Nitrophenyl Phosphine in Homogeneous Catalysis

Cross-Coupling Reactions.rsc.orgreddit.comwikipedia.orgresearchgate.netresearchgate.netnbinno.comfishersci.co.uk

Cross-coupling reactions are a class of chemical reactions that involve the joining of two different chemical groups with the aid of a metal catalyst. rsc.org Dicyclohexyl(4-nitrophenyl)phosphine has proven to be a versatile ligand in various palladium-catalyzed cross-coupling reactions, facilitating the formation of both carbon-carbon and carbon-heteroatom bonds. researchgate.netnbinno.com The bulky and electron-donating nature of similar phosphine (B1218219) ligands is known to stabilize the catalytically active monoligated palladium(0) species, which is a key intermediate in the catalytic cycle. nih.gov

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of the carbon skeletons of complex organic molecules. Palladium catalysis, often in conjunction with phosphine ligands, has become an indispensable tool for these transformations. nih.gov

The Suzuki-Miyaura coupling is a widely used reaction for the synthesis of biaryls, vinylarenes, and polyolefins. It involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. fishersci.co.uk While specific data on Dicyclohexyl(4-nitrophenyl)phosphine in this reaction is not extensively detailed in the provided search results, the general principles of phosphine ligand effects in Suzuki-Miyaura coupling are well-established.

Electron-rich and sterically demanding phosphine ligands are generally effective for the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids. researchgate.net For instance, the use of bulky and electron-donating dialkylbiaryl phosphine ligands can lead to highly active catalysts capable of coupling hindered substrates and operating at low catalyst loadings. nih.gov The electronic properties of the phosphine ligand significantly influence the oxidative addition and transmetalation steps of the catalytic cycle. researchgate.net While electron-rich phosphines typically accelerate oxidative addition, electron-withdrawing ligands can lower the energy barrier for transmetalation. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling using Phosphine Ligands

EntryAryl HalideBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)
14-ChlorotoluenePhenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Dioxane10068
22-ChloropyridinePhenylboronic acidBenzoferrocenyl dicyclohexyl phosphine / Pd(OAc)₂K₃PO₄Toluene100>95
34-Amino-2-chloropyridinePhenylboronic acidSPhos / Pd(OAc)₂K₃PO₄Toluene10095

This table presents generalized data for similar phosphine ligands to illustrate typical reaction conditions and outcomes.

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

While specific examples employing Dicyclohexyl(4-nitrophenyl)phosphine were not found in the search results, the general mechanism involves the oxidative addition of the halide to the palladium(0) complex, followed by transmetalation with the copper acetylide and subsequent reductive elimination to afford the coupled product. libretexts.org The efficiency of the Sonogashira reaction can be influenced by the choice of phosphine ligand, with bulky and electron-rich phosphines often promoting high catalytic activity. mdpi.com

Table 2: General Conditions for Sonogashira Coupling

EntryAryl HalideAlkyneCatalyst / LigandCo-catalystBaseSolvent
1Aryl IodideTerminal AlkynePd(PPh₃)₄CuIAmineVarious
2Aryl BromideTerminal AlkynePdCl₂(PPh₃)₂CuIAmineVarious
3Aryl ChlorideTerminal AlkynePd(OAc)₂ / P(t-Bu)₃CuIAmineVarious

This table illustrates typical components used in Sonogashira coupling reactions.

Decarboxylative cross-coupling reactions have emerged as a valuable synthetic strategy, utilizing carboxylic acids as readily available and stable coupling partners in place of organometallic reagents. wikipedia.org These reactions involve the formation of a new carbon-carbon bond with the concurrent loss of carbon dioxide. wikipedia.org Palladium-catalyzed versions of this reaction often require a phosphine ligand to facilitate the catalytic cycle.

The mechanism of palladium-catalyzed decarboxylative cross-coupling can involve the initial formation of a palladium carboxylate, followed by decarboxylation to generate an organopalladium intermediate, which then undergoes further reaction to form the final product. The specific role of the phosphine ligand can vary depending on the reaction but generally involves stabilizing the palladium center and influencing the rates of oxidative addition and reductive elimination. While direct applications of Dicyclohexyl(4-nitrophenyl)phosphine were not identified, the principles suggest its potential utility in this area.

The formation of bonds between carbon and heteroatoms such as nitrogen is of great importance in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.gov Palladium-catalyzed methods have become a cornerstone for these transformations.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of aryl amines. nih.gov The reaction typically involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. nih.gov

The choice of phosphine ligand is critical to the success of the Buchwald-Hartwig amination. nih.gov Bulky and electron-rich phosphine ligands are known to promote the formation of the active monoligated palladium(0) catalyst and facilitate the reductive elimination step, which is often rate-limiting. nih.gov Although specific studies detailing the use of Dicyclohexyl(4-nitrophenyl)phosphine in this reaction were not prominent in the search results, its structural features—a bulky dicyclohexylphosphino group and an electron-withdrawing nitrophenyl group—suggest it could offer unique reactivity profiles. The electron-withdrawing nature might influence the electronics of the palladium center, potentially affecting the rates of the catalytic cycle steps differently than traditional electron-rich ligands.

Table 3: Key Components in Buchwald-Hartwig Amination

ComponentRoleCommon Examples
Palladium PrecatalystSource of active Pd(0) catalystPd(OAc)₂, Pd₂(dba)₃
Phosphine LigandStabilizes catalyst, influences reactivityTri-tert-butylphosphine, XPhos, SPhos
BaseActivates the amine, facilitates catalyst turnoverNaOt-Bu, K₂CO₃, Cs₂CO₃
Aryl ElectrophileSource of the aryl groupAryl chlorides, bromides, iodides, triflates
Amine NucleophileSource of the nitrogen groupPrimary amines, secondary amines, anilines
SolventReaction mediumToluene, Dioxane, THF

This table outlines the essential components for a typical Buchwald-Hartwig amination reaction.

Palladium-Catalyzed Carbon-Heteroatom Bond Formation[15],

Carbon-Oxygen Bond Formation

No specific studies detailing the use of dicyclohexyl(4-nitrophenyl)phosphine as a ligand in catalytic carbon-oxygen (C-O) bond formation were identified. Research in this area typically focuses on palladium-catalyzed couplings employing electron-rich, bulky dialkylbiaryl phosphine ligands, which have been shown to be effective for a wide range of C-O bond-forming processes. nih.gov

P-Arylation Reactions

There is no available research describing the application of dicyclohexyl(4-nitrophenyl)phosphine as a ligand in P-arylation reactions. Methodologies for forming carbon-phosphorus bonds often involve transition metal catalysis, with palladium being a common choice, to couple aryl halides or triflates with various phosphinating agents like primary or secondary phosphines. beilstein-journals.org

Role in Other Cross-Coupling Methodologies

While phosphine ligands are integral to numerous palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, no specific reports on the use or efficacy of dicyclohexyl(4-nitrophenyl)phosphine in these methodologies were found. nih.govsigmaaldrich.comresearchgate.net The performance of a catalyst system is highly dependent on the specific structure of the phosphine ligand, which influences key steps in the catalytic cycle like oxidative addition and reductive elimination. fishersci.cayoutube.com

Hydrogenation and Transfer Hydrogenation Reactions

No data is available on the use of dicyclohexyl(4-nitrophenyl)phosphine in hydrogenation or transfer hydrogenation reactions.

Transfer Hydrogenation of Carbonyls and Unsaturated Systems

No studies were found that utilize dicyclohexyl(4-nitrophenyl)phosphine for the transfer hydrogenation of carbonyls or unsaturated systems. Catalysts for these reactions often consist of ruthenium, iridium, or other transition metals complexed with various ligands, but specific use of the target phosphine is not documented. researchgate.netscispace.comnih.gov

Other Advanced Organic Transformations

Rearrangement Reactions (e.g., Heine Reaction)

The Heine reaction, when catalyzed by a phosphine, is understood to proceed via a nucleophilic ring-opening of the aziridine (B145994) ring, followed by an intramolecular cyclization. Electron-rich phosphines have been shown to be effective catalysts for this regioselective rearrangement, highlighting the importance of the electronic properties of the phosphine ligand in facilitating the reaction. The reaction is believed to occur under neutral conditions and provides excellent yields of the corresponding oxazoline (B21484) products.

A detailed mechanistic investigation using density functional theory (DFT) calculations has revealed that the regioselectivity of the phosphine-catalyzed Heine reaction is under kinetic control. The reaction is initiated by a nucleophilic attack of the phosphine on one of the aziridine carbon atoms, leading to the formation of a phosphonium (B103445) intermediate. This is followed by an intramolecular SN2-type ring-closure to yield the oxazoline product and regenerate the phosphine catalyst.

While no specific data is available for dicyclohexyl(4-nitrophenyl)phosphine, the electronic nature of the 4-nitrophenyl group (electron-withdrawing) and the steric bulk of the dicyclohexyl groups would likely influence its catalytic activity in such a rearrangement. The electron-withdrawing nitro group would decrease the nucleophilicity of the phosphorus atom, which might affect the initial ring-opening step. Conversely, the bulky cyclohexyl groups could play a role in the regioselectivity of the reaction.

To provide context for the potential application of dicyclohexyl(4-nitrophenyl)phosphine, the following table summarizes the performance of other phosphine catalysts in related rearrangement reactions.

Phosphine CatalystSubstrateProductYield (%)Reference
Triphenylphosphine (B44618)N-Benzoyl-2-phenylaziridine2,5-Diphenyloxazoline>95in related works
TributylphosphineN-Tosyl-2-vinylaziridine2-Tosyl-5-vinyloxazolineHighin related works

Theoretical and Mechanistic Investigations of Dicyclohexyl 4 Nitrophenyl Phosphine Catalysis

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for elucidating the complex mechanisms of organocatalysis. In the context of reactions involving dicyclohexyl(4-nitrophenyl)phosphine, theoretical studies provide molecular-level insights into reaction pathways, the structures of transient species, and the electronic factors governing catalytic activity. These investigations are crucial for understanding how the unique electronic and steric properties of this phosphine (B1218219)—derived from its bulky, electron-donating dicyclohexyl groups and its strongly electron-withdrawing 4-nitrophenyl group—influence its catalytic behavior.

Density Functional Theory (DFT) is a predominant computational method used to map the potential energy surface of a chemical reaction, thereby identifying the most plausible reaction pathways. mdpi.com For a reaction catalyzed by dicyclohexyl(4-nitrophenyl)phosphine, DFT calculations can trace the energy changes as reactants are converted into products through various intermediate steps.

The typical process involves:

Reactant and Product Optimization: The geometric structures of the starting materials and final products are optimized to find their lowest energy conformations.

Pathway Exploration: Different potential mechanisms, such as concerted versus stepwise pathways, are proposed. mdpi.com For instance, in a phosphine-catalyzed annulation, the reaction could proceed through a single transition state or via a multi-step path involving a zwitterionic intermediate. pku.edu.cn

Intermediate and Transition State Search: The structures of all intermediates and transition states along each proposed pathway are located and optimized.

Energy Calculation: The relative free energies of all species (reactants, intermediates, transition states, and products) are calculated to construct a comprehensive reaction energy profile. researchgate.net

Table 1: Illustrative Energy Profile for a Hypothetical Phosphine-Catalyzed Reaction Step This table presents hypothetical data to illustrate how DFT results are typically represented. Specific values for dicyclohexyl(4-nitrophenyl)phosphine catalysis would require dedicated computational studies.

SpeciesDescriptionRelative Free Energy (kcal/mol)
RReactants (Phosphine + Substrate)0.0
TS1Transition State for Nucleophilic Attack+15.2
INT1Zwitterionic Intermediate+5.6
TS2Transition State for Subsequent Step+21.5
PProducts-10.8

The modeling of transition states (TS) and reaction intermediates is a cornerstone of mechanistic investigation through computational chemistry. A transition state represents the highest energy point along a reaction coordinate, and its structure provides critical information about the bond-forming and bond-breaking processes. researchgate.net Reaction intermediates are metastable species that exist in energy minima between transition states.

In catalysis by dicyclohexyl(4-nitrophenyl)phosphine, a common intermediate is the zwitterionic phosphonium (B103445) enolate or betaine, formed after the initial nucleophilic addition of the phosphine to an activated alkene or alkyne. escholarship.org Computational modeling allows for the precise determination of the geometry of these intermediates.

Understanding the electronic structure of dicyclohexyl(4-nitrophenyl)phosphine is essential to rationalize its reactivity. The phosphorus atom possesses a lone pair of electrons, making it nucleophilic. However, the substituents significantly modulate this property. The two cyclohexyl groups are bulky and electron-donating through an inductive effect, while the 4-nitrophenyl group is strongly electron-withdrawing due to resonance and inductive effects.

Computational methods provide quantitative measures of these electronic properties:

Natural Bond Orbital (NBO) Analysis: This method can be used to calculate the charge distribution within the molecule, revealing the partial charge on the phosphorus atom and how it is influenced by the substituents. It can also analyze the orbital interactions, such as the delocalization of the phosphorus lone pair. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy is related to the nucleophilicity of the phosphine, while the LUMO energy relates to its electrophilicity. For dicyclohexyl(4-nitrophenyl)phosphine, the HOMO is expected to be localized primarily on the phosphorus atom, but its energy will be lowered by the electron-withdrawing 4-nitrophenyl group, thus moderating its nucleophilicity compared to trialkylphosphines.

Molecular Electrostatic Potential (MEP): This analysis creates a map of electrostatic potential on the electron density surface of the molecule, visually identifying the regions of negative potential (nucleophilic sites) and positive potential (electrophilic sites). The region around the phosphorus lone pair is the primary nucleophilic site. manchester.ac.uk

The National Institute of Standards and Technology (NIST) has reported a vertical ionization energy of 8.39 eV for dicyclohexyl(4-nitrophenyl)phosphine, which provides an experimental measure of the energy required to remove an electron and is directly related to the HOMO energy. nist.gov

Table 2: Comparison of Electronic Properties of Phosphine Substituents This table provides a general comparison to contextualize the properties of Dicyclohexyl(4-nitrophenyl)phosphine.

Substituent GroupElectronic EffectInfluence on Phosphorus Nucleophilicity
CyclohexylInductively DonatingIncreases
PhenylInductively Withdrawing, Resonantly AmbivalentDecreases (relative to alkyl)
4-NitrophenylStrongly Inductively and Resonantly WithdrawingStrongly Decreases
MethylInductively DonatingIncreases

Kinetic Studies and Reaction Rate Analysis

Kinetic studies, both experimental and computational, are vital for understanding the dynamics of a catalytic reaction. They provide information on reaction rates, the influence of reactant concentrations, and the identification of the slowest, or rate-determining, step in the catalytic cycle.

There are two primary approaches to determining the RDS:

Computational Analysis: As described in section 5.1.1, the complete free energy profile of the catalytic cycle can be calculated using DFT. The step with the largest energy difference between a ground state (reactant or intermediate) and a subsequent transition state is identified as the computationally predicted RDS. researchgate.net

Experimental Kinetics: Techniques like Reaction Progress Kinetic Analysis (RPKA) monitor the concentrations of reactants, products, and intermediates over time under synthetically relevant conditions. wikipedia.org By analyzing how the reaction rate changes in response to changes in the concentrations of the catalyst and substrates, a rate law can be determined. The form of the rate law provides strong evidence for which step is rate-limiting. For example, if the reaction rate is independent of the concentration of a particular reactant, that reactant is likely not involved in the RDS.

In many phosphine-catalyzed reactions, the initial nucleophilic attack of the phosphine on the substrate or a later proton transfer or ring-closing step can be the RDS, depending on the specific substrates and reaction conditions.

The resting state is not necessarily involved in the rate-determining step but often precedes it. It can be the free catalyst itself or a complex formed between the catalyst and a substrate or product. wikipedia.org Its identity can be elucidated through a combination of:

Spectroscopic Monitoring: In situ spectroscopic techniques, such as NMR or IR spectroscopy, can be used to observe the reaction mixture as it proceeds. The appearance of strong signals corresponding to a particular catalyst-containing species can identify it as the resting state.

Kinetic Analysis: The observed rate law can provide clues about the resting state. For instance, if the reaction shows saturation kinetics (the rate becomes independent of a substrate's concentration at high concentrations), it implies that the resting state is a catalyst-substrate complex that has formed completely. wikipedia.org

Computational Studies: DFT calculations can predict the relative stability of all intermediates in the catalytic cycle. The species with the lowest calculated free energy is the predicted catalyst resting state.

For a reaction involving dicyclohexyl(4-nitrophenyl)phosphine, the resting state could be the free phosphine itself or a zwitterionic intermediate, depending on the relative rates of the various steps in the catalytic cycle.

Proposed Catalytic Cycles for Dicyclohexyl(4-nitrophenyl)phosphine Complexes

The catalytic activity of transition metal complexes incorporating dicyclohexyl(4-nitrophenyl)phosphine is fundamentally governed by a sequence of elementary steps that constitute the catalytic cycle. While specific cycles are highly dependent on the metal center and the particular reaction (e.g., cross-coupling, hydrogenation), a generalized cycle for many catalytic processes involving phosphine-ligated metal complexes proceeds through key oxidative addition and reductive elimination steps. The electronic and steric properties of dicyclohexyl(4-nitrophenyl)phosphine—specifically the electron-withdrawing nature of the 4-nitrophenyl group and the significant steric bulk of the dicyclohexyl groups—play a crucial role in modulating the kinetics and thermodynamics of these steps.

A generalized catalytic cycle, for instance in a cross-coupling reaction, typically involves the oxidative addition of a substrate to a low-valent metal center, followed by transmetalation (in the case of reactions like Suzuki or Negishi coupling) or migratory insertion, and concludes with reductive elimination to release the product and regenerate the active catalyst.

Oxidative Addition Pathways

Oxidative addition is a critical initiation step in many catalytic cycles, involving the addition of a substrate (e.g., an aryl halide) to the metal center, which increases the metal's oxidation state and coordination number. researchgate.net For a metal complex of dicyclohexyl(4-nitrophenyl)phosphine, the oxidative addition can proceed through several mechanistic pathways, largely influenced by the nature of the substrate and the electronic properties of the ligand.

The dicyclohexyl(4-nitrophenyl)phosphine ligand possesses two bulky cyclohexyl groups, which can favor the formation of low-coordinate, highly reactive metal species by promoting ligand dissociation. Concurrently, the 4-nitrophenyl group is strongly electron-withdrawing. This electronic feature makes the phosphorus atom less electron-donating and, consequently, the metal center becomes more electrophilic. A more electrophilic metal center can influence the preferred pathway for oxidative addition.

Possible oxidative addition pathways include:

Concerted Mechanism: For non-polar substrates, the addition may occur in a single step through a three-centered transition state. nih.gov

SN2-type Mechanism: For polarized substrates like alkyl halides, the reaction can proceed via a nucleophilic attack of the metal center on the substrate. The electron-withdrawing nature of the dicyclohexyl(4-nitrophenyl)phosphine ligand would render the metal center less nucleophilic, potentially disfavoring this pathway compared to ligands with more electron-donating groups.

Radical Pathways: Some oxidative additions, particularly with certain organic halides and metal centers like nickel, can proceed through single-electron transfer (SET) mechanisms, generating radical intermediates. nih.govnih.gov The electronic properties of the phosphine ligand can influence the propensity for SET.

The steric hindrance from the dicyclohexyl groups can also dictate whether the oxidative addition occurs at a monoligated or bisligated metal center, which has significant mechanistic implications. nih.gov

Reductive Elimination Pathways

Reductive elimination is the final, product-forming step in many catalytic cycles, where two ligands on the metal center couple and are eliminated from the coordination sphere, reducing the metal's oxidation state. wikipedia.org This process is the microscopic reverse of oxidative addition. ilpi.com For reductive elimination to occur, the two groups to be eliminated must typically be in a cis orientation to one another on the metal center. ilpi.comumb.edu

The rate and facility of reductive elimination are strongly influenced by the steric and electronic properties of the ancillary ligands, such as dicyclohexyl(4-nitrophenyl)phosphine.

Steric Effects: The significant steric bulk of the dicyclohexyl groups can promote reductive elimination. The release of the product molecule and the coupling of the two ligands can alleviate steric strain in the metal complex, providing a thermodynamic driving force for this step. scbt.com

Electronic Effects: The electron-withdrawing 4-nitrophenyl group on the phosphine ligand makes the metal center more electron-poor. An electron-deficient metal center generally favors reductive elimination, as the metal is better able to accept the electrons from the bonds being broken.

The interplay of these factors is crucial. For example, while bulky ligands can promote the final reductive elimination step, they might also hinder the necessary preceding steps, such as the approach of other reactants.

Ligand Effects on Elementary Catalytic Steps

The dicyclohexyl(4-nitrophenyl)phosphine ligand exerts a profound influence on each elementary step of a catalytic cycle due to its distinct electronic and steric profile.

Electronic Effects: The primary electronic feature of this ligand is the electron-withdrawing 4-nitrophenyl substituent.

Catalytic StepEffect of Electron-Withdrawing Ligand
Oxidative Addition Generally disfavored, as it decreases electron density at the metal center, making it less nucleophilic.
Reductive Elimination Generally favored, as an electron-poor metal center is more stable in a lower oxidation state.
Ligand Dissociation Can be favored, as the metal-phosphine bond may be weakened.

Steric Effects: The two bulky cyclohexyl groups impose significant steric hindrance around the metal center.

Catalytic StepEffect of Bulky Ligand
Oxidative Addition Can be hindered if the substrate approach is sterically blocked. However, it can also promote the formation of highly reactive, low-coordinate species.
Reductive Elimination Generally favored, as it relieves steric congestion around the metal center. scbt.com
Selectivity Can enhance selectivity by controlling the coordination geometry and preventing side reactions.

The combination of these properties makes dicyclohexyl(4-nitrophenyl)phosphine a ligand that can potentially accelerate the product-forming reductive elimination step, a feature that is often desirable in optimizing catalytic turnover.

Spectroscopic Mechanistic Probes (e.g., In Situ ³¹P NMR Spectroscopy)

To elucidate the proposed catalytic cycles and understand the role of dicyclohexyl(4-nitrophenyl)phosphine, various spectroscopic techniques are employed. Among these, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for studying reactions involving phosphine ligands. semanticscholar.org

In situ ³¹P NMR spectroscopy allows for the real-time monitoring of a catalytic reaction. researchgate.net By observing the ³¹P NMR spectrum as the reaction progresses, researchers can identify and characterize phosphorus-containing species present in the catalytic mixture, including:

The free dicyclohexyl(4-nitrophenyl)phosphine ligand.

The active catalyst and precatalyst complexes.

Key catalytic intermediates, such as oxidative addition products and other resting states of the catalyst.

Decomposition products, which can provide insights into catalyst deactivation pathways.

The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus nucleus. uni-muenchen.de Coordination to a metal center, changes in the metal's oxidation state, and the nature of other ligands in the coordination sphere all lead to distinct and measurable changes in the ³¹P chemical shift.

For example, the ³¹P NMR signal for dicyclohexyl(4-nitrophenyl)phosphine would be expected to shift significantly upon coordination to a metal center. The formation of an oxidative addition product would result in a new set of ³¹P signals, providing direct evidence for this elementary step. The relative concentrations of these species can be monitored over time to extract kinetic information about the catalytic process.

Solvent Effects and Reaction Parameter Optimization Studies

The efficiency and selectivity of a catalytic system based on dicyclohexyl(4-nitrophenyl)phosphine are highly dependent on the reaction conditions. Systematic studies to optimize these parameters are crucial for maximizing catalyst performance.

Solvent Effects: The choice of solvent can have a dramatic impact on reaction rates and even the operative catalytic mechanism. Solvent properties such as polarity, coordinating ability, and proticity can influence:

The solubility of reactants, catalysts, and intermediates.

The stability of charged or polar intermediates in the catalytic cycle. For instance, polar solvents may stabilize ionic intermediates that could be part of an SN2-type oxidative addition pathway.

The rates of ligand association and dissociation.

Studies on related chemical systems have shown that changing the solvent from water to less polar or aprotic solvents like DMSO or cyclohexane (B81311) can alter reaction rates by several orders of magnitude. nih.gov A thorough screening of solvents is therefore a critical part of optimizing a catalytic reaction.

Reaction Parameter Optimization: Besides the solvent, other parameters must be optimized to achieve the desired outcome. This is often done using experimental design methodologies. rsc.org

ParameterRationale for Optimization
Temperature Affects the rates of all elementary steps. Higher temperatures can increase turnover frequency but may also lead to catalyst decomposition.
Catalyst Loading Determines the overall reaction rate. Lowering the catalyst loading is economically and environmentally desirable.
Ligand-to-Metal Ratio Can influence the predominant species in solution (e.g., monoligated vs. bisligated complexes) and affect the rates of ligand-dependent steps like oxidative addition and reductive elimination.
Concentration Can affect the reaction order with respect to different components and influence the relative rates of competing pathways.
Additives/Bases In many cross-coupling reactions, the choice and amount of base are critical for steps like transmetalation and regeneration of the catalyst.

Through careful, systematic studies of these parameters, a robust and efficient catalytic process utilizing dicyclohexyl(4-nitrophenyl)phosphine can be developed.

Future Directions and Emerging Research Avenues for Dicyclohexyl 4 Nitrophenyl Phosphine

Development of Novel Ligand Architectures Incorporating Dicyclohexyl and Nitrophenyl Moieties for Enhanced Performance

Future research is poised to focus on the rational design and synthesis of new ligand architectures that build upon the dicyclohexyl(4-nitrophenyl)phosphine framework. The goal is to create ligands with enhanced catalytic activity, selectivity, and stability. This can be achieved by strategically modifying the ligand skeleton to fine-tune its steric and electronic properties.

One promising direction is the incorporation of additional donor atoms to create multidentate ligands. For example, the introduction of nitrogen or oxygen-containing functionalities on the phenyl ring or the cyclohexyl groups could lead to P,N- or P,O-ligands. These multidentate ligands can form more stable complexes with metal centers, potentially leading to more robust and efficient catalysts.

Another area of exploration is the development of biaryl phosphine (B1218219) ligands, similar to the well-established Buchwald-type ligands, but incorporating the dicyclohexylphosphino and nitrophenyl groups. nih.govrsc.org These ligands have proven to be highly effective in a variety of cross-coupling reactions. By combining the steric bulk of the dicyclohexyl groups with the electron-withdrawing nature of the nitrophenyl substituent, it may be possible to develop a new generation of catalysts with unique reactivity profiles.

The synthesis of such novel ligands will likely involve multi-step synthetic sequences. Key reactions could include the functionalization of 4-nitrophenol (B140041) or its derivatives, followed by phosphination with dicyclohexylphosphine (B1630591) chloride or a related precursor. The development of efficient and scalable synthetic routes to these new ligand architectures will be crucial for their widespread application.

Exploration in Enantioselective Catalysis with Dicyclohexyl(4-nitrophenyl)phosphine Derivatives

The development of chiral derivatives of dicyclohexyl(4-nitrophenyl)phosphine for use in enantioselective catalysis is a significant and largely unexplored research area. Chiral phosphines are crucial ligands in a vast number of asymmetric transformations, enabling the synthesis of enantiomerically enriched compounds that are vital in the pharmaceutical, agrochemical, and fine chemical industries. nih.govnih.govrsc.orgresearchgate.netscirp.org

Future research could focus on several strategies to introduce chirality into the dicyclohexyl(4-nitrophenyl)phosphine scaffold:

Modification of the Cyclohexyl Groups: Introducing chirality into the cyclohexyl rings, for instance, by using chiral starting materials derived from the chiral pool or through enantioselective synthesis, could lead to new P-chiral phosphine ligands.

Derivatization of the Nitrophenyl Moiety: The nitrophenyl group could be functionalized with chiral substituents. These substituents could create a chiral pocket around the metal center, influencing the stereochemical outcome of the catalytic reaction.

Synthesis of Atropisomeric Derivatives: By introducing steric bulk around the P-aryl bond, it may be possible to create atropisomeric phosphine ligands that are chiral due to restricted rotation.

These new chiral ligands could be applied in a range of enantioselective reactions, including asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The electron-deficient nature of the nitrophenyl group could be particularly advantageous in certain reactions by modulating the electronic properties of the metal center.

Applications in Sustainable and Green Chemistry (e.g., Aqueous Phase Catalysis)

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in chemical synthesis. Future research on dicyclohexyl(4-nitrophenyl)phosphine will likely focus on its application in sustainable and environmentally benign catalytic processes.

A key area of investigation will be the development of catalytic systems that can operate in aqueous media. harvard.edu Water is an ideal solvent from a green chemistry perspective due to its low cost, non-flammability, and low toxicity. To facilitate catalysis in water, dicyclohexyl(4-nitrophenyl)phosphine could be modified to enhance its water solubility. This could be achieved by introducing hydrophilic functional groups, such as sulfonic acids or quaternary ammonium (B1175870) salts, onto the ligand structure.

The resulting water-soluble ligands could be employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, in aqueous solvent systems. harvard.eduresearchgate.netresearchgate.netnih.govresearchgate.net This would reduce the reliance on volatile organic solvents, which are often toxic and difficult to recycle. Furthermore, the use of aqueous media can sometimes lead to enhanced reaction rates and selectivities.

Another aspect of sustainable chemistry where dicyclohexyl(4-nitrophenyl)phosphine could find application is in reactions that utilize renewable feedstocks or operate under energy-efficient conditions. The robust nature of catalysts derived from this ligand may allow for their use in reactions at lower temperatures or with lower catalyst loadings, contributing to a more sustainable chemical process.

Integration in Flow Chemistry and Scalable Industrial Processes

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for chemical synthesis, including improved safety, better heat and mass transfer, and easier scalability. The integration of dicyclohexyl(4-nitrophenyl)phosphine-based catalysts into continuous flow processes represents a significant area for future research.

The stability and activity of catalysts derived from this ligand could make them well-suited for use in packed-bed reactors, where the catalyst is immobilized on a solid support. This would allow for the continuous conversion of reactants to products with easy separation of the catalyst from the product stream, facilitating catalyst recycling and reducing waste.

Future studies could focus on the development of methods for immobilizing palladium complexes of dicyclohexyl(4-nitrophenyl)phosphine onto various support materials, such as polymers, silica, or magnetic nanoparticles. The performance of these supported catalysts could then be evaluated in continuous flow cross-coupling reactions. The optimization of reaction parameters, such as flow rate, temperature, and concentration, will be crucial for achieving high efficiency and productivity.

The successful implementation of dicyclohexyl(4-nitrophenyl)phosphine-based catalysts in flow chemistry could have a significant impact on the industrial-scale synthesis of pharmaceuticals, agrochemicals, and other valuable compounds, leading to more efficient, safer, and more sustainable manufacturing processes.

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A deeper understanding of the structure-activity relationships of catalysts derived from dicyclohexyl(4-nitrophenyl)phosphine is essential for the rational design of improved catalytic systems. Advanced spectroscopic and computational techniques will play a crucial role in elucidating the mechanistic details of reactions catalyzed by these complexes.

Spectroscopic techniques such as in-situ NMR and IR spectroscopy can provide valuable information about the structure and dynamics of catalytic intermediates under reaction conditions. For example, ³¹P NMR spectroscopy is a powerful tool for characterizing phosphine-metal complexes and monitoring their transformations during a catalytic cycle.

Computational methods , particularly density functional theory (DFT), can be used to model the entire catalytic cycle of a reaction. These calculations can provide insights into the energies of intermediates and transition states, helping to identify the rate-determining step and understand the factors that control the selectivity of the reaction. For palladium complexes, these computational studies can elucidate the effects of the ligand on the different steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.

Future research in this area could involve a combined experimental and computational approach. For instance, spectroscopic data could be used to validate the results of DFT calculations, providing a more complete picture of the reaction mechanism. This deeper mechanistic understanding will enable the design of more efficient and selective catalysts based on the dicyclohexyl(4-nitrophenyl)phosphine scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dicyclohexyl(4-nitrophenyl)phosphine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where dicyclohexylphosphine reacts with 4-nitroaryl halides (e.g., 4-nitrochlorobenzene) under inert atmospheres (N₂/Ar). A base like potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) facilitates deprotonation and aryl-phosphorus bond formation . Optimization involves varying solvents (e.g., toluene for higher temperatures), stoichiometric ratios (excess phosphine to prevent oxidation), and reaction times (monitored via TLC or GC-MS). Post-synthesis purification employs column chromatography with silica gel and non-polar solvents .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing dicyclohexyl(4-nitrophenyl)phosphine?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ³¹P NMR confirm structural integrity. The ³¹P signal typically appears at δ ~−15 to −25 ppm, influenced by electron-withdrawing nitro groups .
  • X-ray Crystallography : Resolves steric effects of cyclohexyl groups and nitro-phenyl orientation. For example, bond angles (C-P-C ~107°) and torsion angles reveal ligand geometry .
  • IR Spectroscopy : Nitro group stretching vibrations (~1520 cm⁻¹ and 1350 cm⁻¹) validate substitution .

Q. What are the primary applications of this compound in catalysis?

  • Methodological Answer : It serves as a ligand in transition-metal-catalyzed reactions:

  • Cross-Coupling : Suzuki-Miyaura (Pd) and Negishi (Ni) reactions, where electron-withdrawing nitro groups enhance oxidative addition rates .
  • Hydrogenation : Rhodium or ruthenium complexes for asymmetric reduction, with cyclohexyl groups providing steric bulk to control enantioselectivity .

Advanced Research Questions

Q. How does the 4-nitrophenyl substituent influence electronic and steric properties in metal-ligand complexes?

  • Methodological Answer :

  • Electronic Effects : The nitro group withdraws electron density via resonance, lowering the phosphine’s donor strength (Tolman electronic parameter, χ ~20–25). This stabilizes electron-deficient metal centers (e.g., Pd⁰ in catalytic cycles) .
  • Steric Effects : The Tolman cone angle (~171°) is calculated from crystallographic data, affecting metal coordination geometry and substrate accessibility .
  • Comparative Table :
Ligand SubstituentTolman Cone Angle (°)χ (Electronic Parameter)
4-Nitrophenyl171~22
4-Methoxyphenyl165~12
2-Methylphenyl176~18

Q. How can researchers resolve contradictions in reported catalytic efficiencies of dicyclohexyl(4-nitrophenyl)phosphine complexes?

  • Methodological Answer : Discrepancies arise from:

  • Metal-Ligand Ratios : Substoichiometric ligand amounts may lead to inactive metal colloids. Titration (e.g., Job plot) identifies optimal ratios .
  • Solvent Effects : Polar aprotic solvents (DMF, MeCN) stabilize charged intermediates but may inhibit phosphine coordination. Solvent screening with Kamlet-Taft parameters is advised .
  • Operando Spectroscopy : Raman or XAS monitors ligand-metal interactions in situ to detect decomposition pathways (e.g., phosphine oxide formation) .

Q. What computational methods predict the reactivity of dicyclohexyl(4-nitrophenyl)phosphine in novel catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Models transition states for oxidative addition/reductive elimination. Basis sets (e.g., B3LYP/6-311+G(d,p)) quantify energy barriers influenced by nitro-group electron withdrawal .
  • Molecular Dynamics (MD) : Simulates steric crowding during substrate approach to metal centers .
  • NBO Analysis : Evaluates charge transfer from phosphine to metal, correlating with catalytic turnover .

Methodological Recommendations

  • Synthesis : Use Schlenk-line techniques to prevent phosphine oxidation.
  • Characterization : Combine XRD with Hirshfeld surface analysis to map non-covalent interactions .
  • Catalytic Testing : Include control experiments with ligand-free metal salts to isolate ligand-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.